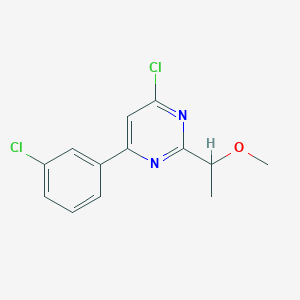

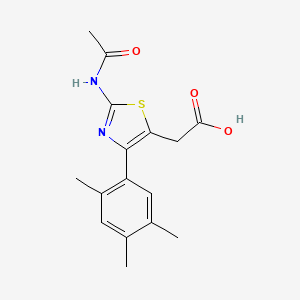

2-(2-Acetamido-4-(2,4,5-trimethylphenyl)thiazol-5-yl)aceticacid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(2-Acetamido-4-(2,4,5-trimethylphenyl)thiazol-5-yl)acetic acid is a compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. These compounds are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Acetamido-4-(2,4,5-trimethylphenyl)thiazol-5-yl)acetic acid typically involves the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized by the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

Acetylation: The amino group on the thiazole ring is acetylated using acetic anhydride in the presence of a base such as pyridine.

Substitution: The trimethylphenyl group is introduced through a substitution reaction, often using a suitable halide and a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Arten von Reaktionen

2-(2-Acetamido-4-(2,4,5-Trimethylphenyl)thiazol-5-yl)essigsäure kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Wasserstoffperoxid oder Kaliumpermanganat oxidiert werden.

Reduktion: Die Reduktion kann mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden.

Substitution: Elektrophile und nucleophile Substitutionsreaktionen können am Thiazolring und am aromatischen Ring auftreten.

Häufige Reagenzien und Bedingungen

Oxidation: Wasserstoffperoxid in saurer oder basischer Umgebung.

Reduktion: Natriumborhydrid in Methanol oder Ethanol.

Substitution: Halogenide und Basen wie Natriumhydroxid oder Kaliumcarbonat.

Wichtige gebildete Produkte

Oxidation: Oxidierte Derivate mit zusätzlichen sauerstoffhaltigen funktionellen Gruppen.

Reduktion: Reduzierte Derivate mit hydrierten funktionellen Gruppen.

Substitution: Substituierte Derivate mit verschiedenen funktionellen Gruppen, die Wasserstoffatome ersetzen.

Wissenschaftliche Forschungsanwendungen

2-(2-Acetamido-4-(2,4,5-Trimethylphenyl)thiazol-5-yl)essigsäure hat verschiedene Anwendungen in der wissenschaftlichen Forschung:

Chemie: Als Baustein für die Synthese komplexerer Moleküle verwendet.

Biologie: Für seine potenziellen antimikrobiellen und entzündungshemmenden Eigenschaften untersucht.

Medizin: Für seine krebshemmende Aktivität und seinen potenziellen Einsatz in der Medikamentenentwicklung untersucht.

Industrie: Verwendet in der Synthese von Farbstoffen, Bioziden und anderen industriellen Chemikalien.

5. Wirkmechanismus

Der Wirkmechanismus von 2-(2-Acetamido-4-(2,4,5-Trimethylphenyl)thiazol-5-yl)essigsäure beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen und Signalwegen:

Molekulare Zielstrukturen: Die Verbindung kann Enzyme und Rezeptoren angreifen, die an Entzündungen und Zellproliferation beteiligt sind.

Beteiligte Signalwege: Sie kann Signalwege wie den NF-κB-Signalweg modulieren, der an Entzündungen und Immunantwort beteiligt ist.

Wirkmechanismus

The mechanism of action of 2-(2-Acetamido-4-(2,4,5-trimethylphenyl)thiazol-5-yl)acetic acid involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may target enzymes and receptors involved in inflammation and cell proliferation.

Pathways Involved: It can modulate signaling pathways such as the NF-κB pathway, which is involved in inflammation and immune response.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Sulfathiazol: Ein antimikrobielles Medikament mit einem Thiazolring.

Ritonavir: Ein antiretrovirales Medikament, das einen Thiazolrest enthält.

Abafungin: Ein Antimykotikum mit einer Thiazolstruktur.

Einzigartigkeit

2-(2-Acetamido-4-(2,4,5-Trimethylphenyl)thiazol-5-yl)essigsäure ist einzigartig aufgrund seines spezifischen Substitutionsschemas, das im Vergleich zu anderen Thiazolderivaten unterschiedliche biologische Aktivitäten und chemische Reaktivität verleiht .

Eigenschaften

Molekularformel |

C16H18N2O3S |

|---|---|

Molekulargewicht |

318.4 g/mol |

IUPAC-Name |

2-[2-acetamido-4-(2,4,5-trimethylphenyl)-1,3-thiazol-5-yl]acetic acid |

InChI |

InChI=1S/C16H18N2O3S/c1-8-5-10(3)12(6-9(8)2)15-13(7-14(20)21)22-16(18-15)17-11(4)19/h5-6H,7H2,1-4H3,(H,20,21)(H,17,18,19) |

InChI-Schlüssel |

RNSHGPREIQLJIS-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC(=C(C=C1C)C2=C(SC(=N2)NC(=O)C)CC(=O)O)C |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-(4,5-Dimethoxy-2-methylphenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxylic acid](/img/structure/B11786557.png)

![5-Ethyl-2-(3-fluorophenyl)-3-(hydroxymethyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B11786567.png)

![2-Chloro-9-(tetrahydro-2H-pyran-4-yl)-8,9-dihydro-5H-pyrimido[4,5-b][1,4]diazepin-6(7H)-one](/img/structure/B11786590.png)

![6-(2,4-Dichlorophenyl)-3-(piperidin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B11786621.png)